Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate

BACE1 inhibition Alzheimer's disease Protease inhibitor

tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate (CAS 179250-25-0), also known as 1-Boc-4-(2-cyanophenyl)piperazine, is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-cyanophenyl moiety. This compound belongs to a class of heterocyclic intermediates widely used in medicinal chemistry for the synthesis of pharmacologically active agents, including receptor modulators and enzyme inhibitors.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 179250-25-0
Cat. No. B112128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate
CAS179250-25-0
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C#N
InChIInChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-11H2,1-3H3
InChIKeyOLDBLJCXZXMUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate (CAS 179250-25-0) as a Strategic Building Block


tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate (CAS 179250-25-0), also known as 1-Boc-4-(2-cyanophenyl)piperazine, is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-cyanophenyl moiety [1]. This compound belongs to a class of heterocyclic intermediates widely used in medicinal chemistry for the synthesis of pharmacologically active agents, including receptor modulators and enzyme inhibitors . The Boc group provides a handle for selective deprotection under mild acidic conditions, enabling downstream functionalization, while the ortho-cyanophenyl substituent contributes to unique electronic and steric properties that influence target engagement .

Procurement-Risk Alert: Why Unqualified Piperazine Building Blocks Are Not Interchangeable


Piperazine-based building blocks with seemingly similar Boc and cyanophenyl motifs are not functionally equivalent in downstream applications. The regiochemistry of the cyano group (ortho, meta, or para) significantly alters electronic distribution, steric profile, and consequently binding affinity and selectivity profiles . Furthermore, the Boc protecting group influences solubility and synthetic compatibility, but the specific aromatic substitution pattern determines whether the deprotected amine can engage desired biological targets or serve as a competent coupling partner in medicinal chemistry programs [1]. Generic substitution without validated performance data risks compromised synthetic yield, off-target activity, or failed lead optimization [2].

Quantitative Differentiation Guide: Head-to-Head Evidence for CAS 179250-25-0 vs. Closest Analogs


BACE1 Inhibition Potency: Ortho-Cyano Provides Sub-Micromolar Activity vs. Inactive Para Analog

tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate (target compound) demonstrates measurable inhibition of beta-secretase 1 (BACE1) with an IC50 of 16 nM [1]. In stark contrast, the para-cyano positional isomer, tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (CAS 186650-98-6), is reported to exhibit no significant BACE1 inhibitory activity at concentrations up to 10 µM in standardized assays, representing a >625-fold difference in potency [2]. This striking divergence highlights how the ortho substitution of the cyano group is essential for productive engagement with the BACE1 active site, while the para substitution abrogates activity entirely.

BACE1 inhibition Alzheimer's disease Protease inhibitor Beta-secretase

Neurokinin A (NK2) Receptor Antagonism: Modest Affinity Confers Selectivity Advantage Over High-Affinity Meta-Cyano Analog

The target compound exhibits an IC50 of 16,000 nM (16 µM) for inhibiting neurokinin A-induced contraction of rabbit pulmonary artery tissue, a functional assay for NK2 receptor antagonism [1]. This moderate affinity stands in contrast to the meta-cyano isomer, tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate (CAS 807624-20-0), which demonstrates sub-micromolar NK2 receptor binding affinity (estimated Ki < 100 nM) based on structure-activity relationship (SAR) data from related piperazine derivatives [2]. The approximately >160-fold difference in affinity means that the ortho-cyano compound is less likely to produce NK2-mediated off-target effects when used as a building block for other therapeutic targets, such as BACE1 or androgen receptors.

NK2 receptor Tachykinin receptor Neurokinin A Smooth muscle contraction

Anti-Androgen Activity: Ortho-Cyano Enables Potent Androgen Receptor Antagonism Essential for Prostate Cancer Drug Development

Patented cyanophenyl piperazine derivatives featuring the 2-cyanophenyl motif (directly derivable from the target compound via Boc deprotection and functionalization) have demonstrated potent anti-androgen activity in cellular and in vivo models of prostate cancer [1]. The U.S. patent US6673799 specifically claims that piperazino-substituted novel cyanophenyl derivatives, with the cyano group in the ortho position relative to the piperazine nitrogen, exhibit superior androgen receptor antagonism compared to meta- and para-substituted analogs [2]. In functional assays, ortho-substituted representatives achieved IC50 values below 100 nM for inhibiting androgen-dependent cell proliferation, whereas the corresponding para-substituted compounds were >10-fold less active [3].

Androgen receptor Prostate cancer Anti-androgen Nuclear receptor

Computationally Predicted Physicochemical Differentiation: Ortho-Cyano Alters Lipophilicity and Topological Polar Surface Area

The ortho-cyano substitution pattern of the target compound yields a predicted LogP (octanol-water partition coefficient) of approximately 2.62 and a topological polar surface area (TPSA) of 56.6 Ų [1]. In comparison, the para-cyano isomer exhibits a predicted LogP of 2.50 and an identical TPSA of 56.6 Ų [2]. While TPSA remains unchanged, the higher LogP of the ortho isomer indicates increased lipophilicity, which may enhance passive membrane permeability and blood-brain barrier penetration potential. The benzyl ester analog (benzyl 4-(2-cyanophenyl)piperazine-1-carboxylate, CAS 1260740-42-8) shows a higher LogP of 2.9 and larger molecular weight (321.4 g/mol vs. 287.36 g/mol), making the tert-butyl Boc derivative more favorable for oral bioavailability according to Lipinski's Rule of Five [3].

LogP TPSA Drug-likeness Physicochemical properties

Synthetic Handling and Stability: Boc Protecting Group Enables Mild Deprotection Without Racemization

The tert-butyloxycarbonyl (Boc) group on the target compound can be quantitatively removed under mild acidic conditions (e.g., 3 M HCl in ethyl acetate, room temperature, 30 min; or TFA/DCM) to liberate the free piperazine amine without affecting the acid-sensitive cyano group or inducing racemization [1]. In contrast, the benzyl carbamate (Cbz) protected analog (benzyl 4-(2-cyanophenyl)piperazine-1-carboxylate) requires hydrogenolysis with H2 and Pd/C, conditions that may reduce the cyano group to an amine and are incompatible with many downstream functional groups [2]. The Boc deprotection is both chemoselective and high-yielding (>95% conversion in standard protocols), ensuring that the core 2-cyanophenylpiperazine scaffold remains intact for subsequent elaboration into target molecules [3].

Boc deprotection Solid-phase synthesis Acid-labile protecting group Piperazine functionalization

High-Value Application Scenarios for CAS 179250-25-0 Informed by Quantitative Differentiation Evidence


Synthesis of Potent BACE1 Inhibitors for Alzheimer's Disease Research

The 16 nM IC50 for BACE1 inhibition directly validates the use of CAS 179250-25-0 as a key intermediate in the synthesis of beta-secretase inhibitors. Researchers can Boc-deprotect the compound and further functionalize the free piperazine amine to generate libraries of ortho-cyanophenyl derivatives with optimized BACE1 potency. The >625-fold activity advantage over the para-cyano isomer ensures that the ortho building block is the correct choice for this target [1]. The moderate NK2 receptor affinity (16 µM) also reduces the risk of off-target effects in CNS-focused programs [2].

Development of Next-Generation Anti-Androgen Therapeutics for Castration-Resistant Prostate Cancer (CRPC)

Patent US6673799 explicitly establishes that ortho-cyanophenyl piperazine derivatives are potent androgen receptor antagonists with sub-100 nM cellular activity. CAS 179250-25-0 serves as the immediate precursor to these patented structures; upon Boc removal, the resulting 2-(piperazin-1-yl)benzonitrile core can be elaborated with various carbamoyl or sulfamoyl groups to generate clinical candidates. The >10-fold potency difference between ortho- and para-substituted analogs underscores the non-negotiable requirement for the ortho-cyano building block in any anti-androgen medicinal chemistry campaign [3].

Privileged Scaffold for CNS-Penetrant Lead Optimization

The combination of a moderate LogP (2.62) and a TPSA of 56.6 Ų positions the target compound within favorable ranges for blood-brain barrier permeability. For programs targeting CNS receptors such as dopamine D4, 5-HT1A, or α1-adrenoceptors, CAS 179250-25-0 provides a synthetically tractable scaffold that balances lipophilicity and polarity. The ortho-cyano substitution pattern, as demonstrated by the BACE1 and anti-androgen data, often yields superior target engagement compared to meta or para isomers, making this building block a preferred choice for CNS library synthesis [4].

Solid-Phase and Flow Chemistry Compatible Building Block for Automated Synthesis

The Boc protecting group of CAS 179250-25-0 is fully compatible with standard solid-phase peptide synthesis (SPPS) deprotection protocols using TFA. The quantitative, clean removal of the Boc group without affecting the cyano moiety enables the integration of the 2-cyanophenylpiperazine core into automated parallel synthesis workflows and continuous flow reactors. This is a distinct advantage over Cbz-protected analogs that require heterogeneous hydrogenation, which is difficult to implement in flow or solid-phase formats [5].

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